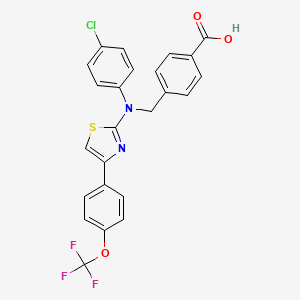

4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid

Übersicht

Beschreibung

4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a trifluoromethoxyphenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiazole ring, known for its biological activity, and the trifluoromethoxy group, which can enhance metabolic stability and bioavailability, makes this compound a promising candidate for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

Introduction of the Trifluoromethoxyphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the trifluoromethoxyphenyl group to the thiazole ring.

Final Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid or its derivatives, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them into amines or dihydrothiazoles, respectively.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, dihydrothiazoles.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The thiazole ring is known for its biological activity, particularly in antimicrobial applications. Studies have shown that compounds containing thiazole exhibit significant antibacterial properties. For instance, derivatives of thiazole have been synthesized and tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics like norfloxacin . The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl groups, enhances the antimicrobial potency of these compounds.

Anticancer Properties

Research indicates that thiazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. The structural features of 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid may contribute to its ability to interact with cancer cell pathways. In vitro studies have demonstrated that similar thiazole derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further research into this compound's anticancer potential .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI explored the synthesis of several thiazole-based compounds and their antibacterial activities against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with para-substituted phenyl groups showed enhanced antibacterial activity. The compound's structure was optimized through structure-activity relationship (SAR) analysis, leading to the identification of potent antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiazole derivatives, where compounds similar to this compound were evaluated for their ability to inhibit cell proliferation in breast cancer models. The study found that specific structural modifications significantly increased cytotoxicity against MCF-7 cell lines, highlighting the importance of functional groups in enhancing therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **4-((4-Chlorophenyl)(4-(4-methoxyphenyl)thiazol-2-yl)amino)methyl)benzoic acid

- **4-((4-Bromophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid

- **4-((4-Chlorophenyl)(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)methyl)benzoic acid

Uniqueness

The presence of the trifluoromethoxy group in 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the combination of the chlorophenyl and thiazole moieties provides a unique pharmacophore that can interact with a wide range of biological targets .

Biologische Aktivität

The compound 4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its biological activity. The structure includes a chlorophenyl group , a trifluoromethoxy group , and a thiazole moiety , which are significant for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general approach includes:

- Formation of Thiazole Derivative : The thiazole ring is synthesized via cyclization reactions involving appropriate thioketones and amines.

- Aminomethylation : The introduction of the aminomethyl group can be achieved through reductive amination techniques.

- Final Coupling : The final step involves coupling the chlorophenyl and trifluoromethoxy groups to form the complete molecule.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in cancer pathways, potentially leading to reduced cell proliferation.

- Receptor Modulation : It may modulate receptor activities, influencing signaling pathways involved in inflammation and cancer progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have demonstrated that it affects cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer), leading to cell cycle arrest in the G2/M phase.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induces apoptosis through Bcl-2 downregulation |

| HCT116 | 3.2 | Inhibits tubulin polymerization |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound shows promise as an anti-inflammatory agent. It has been observed to reduce the levels of pro-inflammatory cytokines in vitro.

Case Studies

-

Study on HeLa Cells :

- A recent study evaluated the cytotoxic effects of the compound on HeLa cells, reporting an IC50 value of 5 μM, indicating potent activity against cervical cancer cells. The study highlighted that treatment led to apoptosis via mitochondrial pathways.

-

Inflammation Model :

- In a murine model of inflammation, administration of the compound resulted in significant reductions in edema and inflammatory markers compared to controls, suggesting its potential utility in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

4-[(4-chloro-N-[4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl]anilino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClF3N2O3S/c25-18-7-9-19(10-8-18)30(13-15-1-3-17(4-2-15)22(31)32)23-29-21(14-34-23)16-5-11-20(12-6-16)33-24(26,27)28/h1-12,14H,13H2,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUCIUPSCKOYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(C2=CC=C(C=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClF3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626201 | |

| Record name | 4-{[(4-Chlorophenyl){4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643012-93-5 | |

| Record name | 4-{[(4-Chlorophenyl){4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.